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molecular formula C15H11ClO2 B8725780 5'-Chloro-2'-hydroxychalcone

5'-Chloro-2'-hydroxychalcone

Cat. No. B8725780
M. Wt: 258.70 g/mol
InChI Key: GVKYSLWFMZCXBQ-UHFFFAOYSA-N
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Patent
US04571409

Procedure details

34.1 g of 5-chloro-2-hydroxyacetophenone and 22 g of benzaldehyde were added to a mixture of 180 ml of H2O and 37 g of 50% strength sodium hydroxide solution at room temperature. The mixture was heated to 55°-60° C., with thorough stirring, and was stirred at this temperature for about 1 hour. It was then rendered weakly acid with 25% strength H2SO4 (about 100 ml), with thorough cooling, and the precipitate was filtered off with suction, washed thoroughly with H2O and recrystallized from a 9:1 mixture of methanol and acetone to give 38.7 g of 3-oxo-1-phenyl-3-(2'-hydroxy-5'-chlorophenyl)-propene of melting point 88°-90° C.
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[OH:11])=[O:3].[CH:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+].OS(O)(=O)=O>O>[O:3]=[C:2]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[OH:11])[CH:1]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
34.1 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)Cl)O
Name
Quantity
22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at this temperature for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 55°-60° C., with thorough stirring
FILTRATION
Type
FILTRATION
Details
with thorough cooling, and the precipitate was filtered off with suction
WASH
Type
WASH
Details
washed thoroughly with H2O
CUSTOM
Type
CUSTOM
Details
recrystallized from a 9:1 mixture of methanol and acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(C=CC1=CC=CC=C1)C1=C(C=CC(=C1)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 38.7 g
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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